5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a methyl group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 7. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, along with a polar carboxylic acid functional group, making it a versatile scaffold for applications in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-3-2-4(5(16)17)15-7(12-3)13-6(14-15)8(9,10)11/h2H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMWFCDBDSECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038261-10-7 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl copper.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[1,5-a]pyrimidine core allows for extensive structural diversification. Key comparisons with analogs are outlined below:
Substituent Variations at Position 7
The carboxylic acid group at position 7 distinguishes the target compound from derivatives with other substituents:
- 7-Amine derivative (CAS 380340-45-4) : Replacing the carboxylic acid with an amine reduces polarity and hydrogen-bonding capacity. This derivative has a molecular weight of 217.15 g/mol (vs. ~232–245 g/mol for the target) and is used in anti-malarial lead optimization .
- 7-Alkoxy derivatives (e.g., 7-alkoxy-5-phenyl analogs): Alkylation at position 7 enhances lipophilicity, as seen in compounds synthesized via alkylation of pyrimidinols with alkyl bromides .
Key Property Impact : Carboxylic acid groups improve aqueous solubility and enable salt formation, critical for bioavailability in drug design.
Substituent Variations at Position 5
- 5-Trifluoromethyl analog (CAS 1785265-15-7) : Replacing the methyl group with trifluoromethyl increases electronegativity and steric bulk. This compound (C₇H₃F₃N₄O₂, MW 232.12) is structurally similar but likely exhibits higher metabolic stability due to the CF₃ group’s resistance to oxidation .
Key Property Impact : Methyl groups at position 5 offer a balance of electron donation and steric accessibility, while trifluoromethyl groups enhance thermal stability and electronegativity.
Core Modifications
- For example, 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171315-30-1) has a molecular weight of 216.16 g/mol and distinct physicochemical properties .
Physicochemical and Functional Comparisons
*Estimated based on structural analogs.
Biological Activity
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antiviral, anticancer, antifungal, and insecticidal properties based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Molecular Formula : C8H5F3N4O2
- Molecular Weight : 234.14 g/mol
- CAS Number : 198953-53-6
Antiviral Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, certain compounds in this class were tested against HIV-1 and showed promising results with IC50 values in the micromolar range. Specifically, modifications to the core structure led to enhanced RNase H inhibitory activity, crucial for viral replication .
Anticancer Activity
The anticancer potential of 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has been explored through various assays. Compounds derived from this scaffold demonstrated activity against several cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For example:
- IC50 Values : Compounds showed IC50 values ranging from 5 µg/ml to 20 µg/ml against different cell lines .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound A | PC3 | 10 |
| Compound B | K562 | 15 |
| Compound C | HeLa | 8 |
| Compound D | A549 | 12 |
Antifungal Activity
The antifungal efficacy of this compound was evaluated against various fungal pathogens. In vitro tests revealed that certain derivatives exhibited high inhibition rates:
- B. cinerea : Inhibition rates of up to 100% were observed for specific derivatives.
- S. sclerotiorum : Compounds showed comparable efficacy to standard antifungals like tebuconazole .
| Compound | Fungal Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound E | B. cinerea | 100 |
| Compound F | S. sclerotiorum | 82.73 |
Insecticidal Activity
Insecticidal properties were also assessed with promising results against pests such as Spodoptera frugiperda and Mythimna separata. The synthesized compounds demonstrated effective mortality rates at concentrations around 500 µg/ml .
Case Studies
In a study conducted by Wang et al. (2022), various derivatives of the triazolo-pyrimidine scaffold were synthesized and evaluated for their biological activities. The results highlighted the importance of structural modifications in enhancing biological efficacy:
Q & A
Q. What are the established synthetic methodologies for 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid?
Methodological Answer: The compound is typically synthesized via multistep routes involving:
- Condensation reactions : Starting with 5-amino-triazole derivatives and trifluoromethyl-substituted carbonyl intermediates. Ethyl ester precursors (e.g., Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety .
- Catalyzed one-pot syntheses : Using additives like APTS (3-Aminopropyltriethoxysilane) in ethanol to optimize yield (e.g., 65–80%) and reduce side products .
- Regioselective cyclization : Controlled temperature (80–100°C) and solvent selection (DMF or acetic acid) ensure proper ring formation .
Q. What spectroscopic and analytical techniques are employed for structural elucidation?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the triazolopyrimidine core and substituents (e.g., trifluoromethyl at C2 and carboxylic acid at C7). F NMR verifies the CF group .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 303.05) and fragmentation patterns .
Q. How can researchers address low yields during the hydrolysis of ester precursors to the carboxylic acid?
Methodological Answer:
- Optimized reaction conditions : Use NaOH (2–3 eq.) in aqueous THF at 60°C for 6–8 hours to hydrolyze ethyl esters efficiently .
- Catalytic additives : Titanium tetrachloride or ionic liquids improve reaction rates and yields by stabilizing intermediates .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH 9:1) removes unreacted esters or byproducts .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be resolved?
Methodological Answer:
- Standardized assays : Use consistent cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., staurosporine for kinase inhibition) .
- Solubility adjustments : Prepare sodium salts (via NaOH neutralization) to enhance bioavailability in aqueous assays .
- Data normalization : Account for batch-to-batch purity differences using HPLC (C18 column, 0.1% TFA in HO/ACN gradient) .
Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?
Methodological Answer:
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C7, allowing carboxylation via CO quenching .
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution at C5 or C2 .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., replacing hydrazinyl groups with aryl halides) .
Q. What computational approaches model the compound’s interactions with biological targets?
Methodological Answer:
- Docking studies (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR or CDK2) using the carboxylic acid as a hydrogen bond donor .
- DFT calculations : Analyze electrostatic potential maps to predict reactive sites (e.g., nucleophilic attack at C6) .
- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .
Methodological Challenges
Q. What strategies enhance solubility for in vivo studies without compromising activity?
Methodological Answer:
Q. How can trace impurities (<0.5%) from synthesis be quantified and removed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
